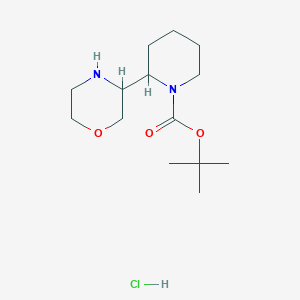
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride: is a compound that has gained significant attention in the field of neuroscience and pharmacology.
Métodos De Preparación
The synthesis of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting synaptic transmission and neuronal activity. This modulation can lead to changes in behavior and cognitive functions.
Comparación Con Compuestos Similares
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in its functional groups and applications.
1-Boc-3-piperidone: Another related compound with a piperidine core, used in different synthetic applications.
Propiedades
Fórmula molecular |
C14H27ClN2O3 |
|---|---|
Peso molecular |
306.83 g/mol |
Nombre IUPAC |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11;/h11-12,15H,4-10H2,1-3H3;1H |
Clave InChI |
NRFVUHAOZDTEGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















